molecular formula C8H4N2O3 B11774019 3-Oxo-3H-indazole-4-carboxylic acid

3-Oxo-3H-indazole-4-carboxylic acid

Cat. No.: B11774019
M. Wt: 176.13 g/mol
InChI Key: HKMSGFSDUTZPDJ-UHFFFAOYSA-N
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Description

3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions and the use of environmentally friendly catalysts to minimize byproducts and waste .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

3-Oxo-3H-indazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxo-3H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxo-3H-indazole-4-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the unique biological activities it exhibits.

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

3-oxoindazole-4-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)

InChI Key

HKMSGFSDUTZPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NC2=O)C(=O)O

Origin of Product

United States

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